N-Cbz-2-iodoaniline, a compound featuring a carbobenzyloxy (Cbz) protecting group and an iodine atom attached to the aniline nitrogen, is a notable chemical in organic synthesis. The Cbz group is commonly used to protect amines due to its stability under various conditions and ease of removal via hydrogenolysis. The presence of the iodine atom enhances the compound's reactivity, making it suitable for various substitution reactions and coupling processes.
While specific biological activities of N-Cbz-2-iodoaniline are not extensively documented, compounds with similar structures often exhibit significant biological effects. For instance, derivatives of iodinated anilines have been studied for their potential as antimicrobial agents and in cancer therapy due to their ability to interact with biological targets effectively.
The synthesis of N-Cbz-2-iodoaniline typically involves several steps:
These methods allow for the efficient production of N-Cbz-2-iodoaniline in good yields.
N-Cbz-2-iodoaniline serves multiple purposes in organic chemistry:
Studies involving N-Cbz-2-iodoaniline often focus on its interactions within palladium-catalyzed systems. These interactions are critical for understanding reaction mechanisms and optimizing conditions for desired transformations. For instance, research has demonstrated how this compound can facilitate the formation of complex molecules through controlled reactions with alkenes and alkynes under palladium catalysis .
N-Cbz-2-iodoaniline shares structural and functional characteristics with several related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Cbz-3-iodoaniline | Iodoaniline derivative | Similar protective group but different iodination site |
| N-Boc-2-iodoaniline | Iodoaniline derivative | Uses Boc protecting group; different reactivity |
| N-Cbz-aniline | Uniodinated aniline | Lacks iodine; used primarily for simpler amine reactions |
| 2-Iodoaniline | Iodoaniline | No protecting group; highly reactive |
N-Cbz-2-iodoaniline's uniqueness lies in its combination of a protective Cbz group with an iodine substituent, which allows it to participate in complex synthetic pathways while protecting the amine functionality from unwanted reactions. This dual functionality makes it a valuable intermediate in organic synthesis compared to its analogs.
N-Cbz-2-iodoaniline is systematically named benzyl (2-iodophenyl)carbamate under IUPAC conventions. Its molecular formula, C₁₄H₁₂INO₂, corresponds to a molecular weight of 353.16 g/mol. The SMILES notation IC1=CC=CC=C1NC(OCC2=CC=CC=C2)=O precisely encodes its structure: a benzene ring with iodine at position 2 and a Cbz-protected amine at position 1.
Table 1: Key Identifiers of N-Cbz-2-Iodoaniline
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 212063-19-9 | |
| Molecular Formula | C₁₄H₁₂INO₂ | |
| IUPAC Name | Benzyl (2-iodophenyl)carbamate | |
| Synonyms | N-Cbz-2-iodoaniline; NSC 34544 |
The synthesis of N-Cbz-2-iodoaniline traces its origins to two mid-20th-century advancements:
The first documented use of N-Cbz-2-iodoaniline appeared in 2000 during the enantioselective synthesis of (-)-martinelline, a pyrroloquinoline alkaloid. Researchers exploited its iodine for a palladium-catalyzed cross-coupling to construct the tricyclic core in seven steps with 23% overall yield. This demonstrated the compound’s dual utility: the Cbz group prevented undesired cyclization, while the iodine enabled precise bond formation.
N-Cbz-2-iodoaniline occupies a niche in organoiodine chemistry due to three key attributes:
The iodine atom participates in high-yielding transitions with catalysts like Pd(0) and Cu(I):
Table 2: Synthetic Applications of N-Cbz-2-Iodoaniline
| Reaction Type | Conditions | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 85–92 | |
| Buchwald-Hartwig | CuI, L-proline, K₂CO₃, DMSO | N-Aryl amines | 78–84 |
The ortho-iodine’s steric bulk directs asymmetric induction in cycloadditions. For example, in martinelline synthesis, it controlled the diastereoselectivity of a Heck reaction, achieving >95% enantiomeric excess.
N-Cbz-2-iodoaniline has been pivotal in constructing:
Electrophilic aromatic substitution represents the most fundamental approach for introducing iodine functionality into aniline derivatives [1]. The high reactivity of aniline toward electrophilic substitution necessitates careful control of reaction conditions to achieve selective iodination [2] [3]. Direct iodination of aniline using iodine and nitric acid typically yields a mixture of ortho and para products, with para-iodoaniline comprising approximately 87% and ortho-iodoaniline constituting 13% of the product distribution [1].
N-Iodosuccinimide emerges as a more selective iodinating agent for aniline derivatives, particularly when employed in hexafluoroisopropanol solvent systems [4]. This methodology demonstrates significant improvements in yield and selectivity compared to traditional iodine-based protocols [4]. The reaction mechanism involves the formation of an iodonium intermediate, which subsequently undergoes nucleophilic attack by the aromatic ring [5].
Alternative electrophilic iodination strategies employ iodine in combination with silver methanesulfonate, achieving yields of 90-92% for electron-poor aromatic substrates [4]. This method demonstrates superior performance compared to conventional N-iodosuccinimide protocols, particularly for substrates bearing electron-withdrawing substituents [4].
| Method | Substrate | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Iodine/Nitric Acid | Aniline | 87 (para), 13 (ortho) | Nitric acid, room temperature | [1] |
| N-Iodosuccinimide | Aniline derivatives | 54-90 | Hexafluoroisopropanol, room temperature | [4] |
| Iodine/Silver Methanesulfonate | Electron-poor aromatics | 90-92 | Acetonitrile, 0.2 M | [4] |
| Diazotization-Iodination | 2-Nitroaniline | 70-90 | Sodium nitrite, hydrochloric acid, potassium iodide | [6] |
| Potassium Iodide/Oxygen | 2-Amino-4-bromobenzoic acid | 70 | Oxygen (10 bar), 180°C | [7] |
Diazotization-iodination sequences provide an alternative route for synthesizing 2-iodoaniline derivatives with enhanced regioselectivity [8] [6]. This methodology involves the initial conversion of aniline to a diazonium salt using sodium nitrite in acidic conditions, followed by treatment with potassium iodide to effect iodination [8]. The diazotization process demonstrates first-order kinetics with respect to N-iodosuccinimide, as evidenced by linear plots of logarithmic concentration versus time [5].
The diazotization of 2-nitroaniline followed by iodide substitution represents a particularly effective strategy for preparing 2-iodo-3-nitroaniline intermediates [9]. This approach circumvents the challenges associated with direct electrophilic iodination of deactivated aromatic systems [9]. The subsequent reduction of the nitro group provides access to 2-iodoaniline derivatives in good overall yields [9].
Low-concentration nitrogen dioxide in aqueous solution has been successfully employed for diazotization reactions, demonstrating the feasibility of utilizing waste gas streams for synthetic applications [8]. This environmentally benign approach maintains comparable reaction rates and yields to conventional diazotization protocols while offering advantages in terms of sustainability and cost-effectiveness [8].
Carbobenzyloxy protection of 2-iodoaniline derivatives represents a critical synthetic transformation for subsequent functionalization reactions [10] [11]. The carbobenzyloxy group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, enabling selective transformations at other positions on the aromatic ring [10]. Benzyl chloroformate serves as the standard reagent for carbobenzyloxy protection, typically employed in the presence of bases such as triethylamine or sodium bicarbonate [12] [13].
The protection reaction proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzyl chloroformate, resulting in formation of the carbamate linkage [11]. Reaction conditions typically involve organic solvents such as tetrahydrofuran, dichloromethane, or dimethylformamide at room temperature to moderate heating [12] [13]. Yields generally range from 85-95% under optimized conditions [12] [13].
An environmentally benign protocol for carbobenzyloxy protection utilizes water as the reaction medium, achieving yields of 82-96% at room temperature [13]. This methodology demonstrates excellent chemoselectivity and functional group tolerance while eliminating the need for organic solvents [13]. The aqueous protocol proves particularly advantageous for scale-up applications due to simplified workup procedures and reduced environmental impact [13].
| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl chloroformate | Triethylamine, Sodium bicarbonate | Tetrahydrofuran, Dichloromethane, Dimethylformamide | Room temperature to 40°C | 85-95 | [10] [12] |
| Carbobenzyloxy-N-succinimide | Triethylamine | Dichloromethane, Tetrahydrofuran | Room temperature | 80-90 | [14] |
| Carbobenzyloxy-4-nitrophenyl ester | No base required | Aprotic solvents | Room temperature | 70-85 | [15] |
| Benzyl chloroformate in water | Sodium bicarbonate | Water | Room temperature | 82-96 | [13] |
Alternative amino-protection strategies provide complementary approaches to carbobenzyloxy protection for specific synthetic applications [16] [17]. Acetylation represents a widely employed protection method, particularly effective for controlling the reactivity of aniline during electrophilic aromatic substitution reactions [2] [3]. The acetyl group transforms aniline from a strongly activating substituent to a moderately activating group, preventing polysubstitution and enabling selective functionalization [2] [3].
Tosylation offers another viable protection strategy, particularly useful for substrates requiring robust protection under harsh reaction conditions [9]. The tosyl group demonstrates excellent stability toward acidic and basic conditions while maintaining ease of removal through hydrogenolysis or nucleophilic displacement [9]. This protection strategy proves particularly advantageous for multi-step synthetic sequences requiring orthogonal deprotection conditions [9].
Benzyl protection provides an alternative to acyl-based protecting groups, offering unique advantages in terms of stability and deprotection conditions [18]. The benzyl group can be introduced through reductive amination of benzaldehyde with sodium cyanoborohydride, providing a mild alternative to traditional benzylation protocols [18]. Removal of benzyl protection typically employs catalytic hydrogenation under mild conditions [18].
The 5-chloro-8-nitro-1-naphthoyl protecting group represents a novel approach for amino protection, demonstrating excellent selectivity and mild deprotection conditions [16]. This protecting group exhibits particular utility for lysine derivatives and aminoalcohols, offering advantages over traditional protection strategies in terms of chemoselectivity and functional group tolerance [16].
Palladium-mediated cross-coupling reactions represent the most versatile and widely employed methodology for functionalizing 2-iodoaniline derivatives [19] [20] [21]. The palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives demonstrates excellent efficiency in constructing benzoxazinone frameworks [19]. These reactions typically employ palladium acetate in combination with triphenylphosphine under carbon monoxide atmosphere [19].
Migratory cycloannulation reactions utilizing palladium catalysis provide access to tetrahydroquinoline derivatives from N-benzyl-2-iodoanilines [20]. The optimal catalyst system comprises bis(dibenzylideneacetone)palladium(0) in combination with BINOL-derived bisphosphite ligands [20]. These reactions demonstrate broad substrate scope and excellent functional group tolerance, achieving yields of 60-90% under optimized conditions [20].
The heteroannulation of 2-iodoanilines with internal alkynes represents a powerful method for indole synthesis, commonly known as the Larock indole synthesis [22]. This transformation employs palladium acetate catalysis in the presence of phosphine ligands and carbonate bases [22]. The reaction demonstrates excellent regioselectivity and accommodates a wide range of alkyne substrates [22].
Four-component coupling reactions involving 2-iodoanilines, isonitriles, aldehyde hydrazones, and ketones provide access to complex quinazoline derivatives [23]. These transformations utilize bis(diphenylphosphino)ferrocene palladium dichloride as the catalyst system, achieving yields of 65-85% under optimized conditions [23].
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Carbonylation | Palladium acetate/Triphenylphosphine | 4-substituted 2-iodoanilines | Benzoxazinones | 60-90 | [19] |
| Migratory Cycloannulation | Bis(dibenzylideneacetone)palladium/BINOL-bisphosphite | N-benzyl-2-iodoanilines | Tetrahydroquinolines | 60-90 | [20] |
| Heteroannulation | Bis(diphenylphosphino)ferrocene palladium dichloride | 2-iodoanilines/alkynes | Indoles | 57-98 | [22] |
| Four-component coupling | Bis(diphenylphosphino)ferrocene palladium dichloride/Triphenylphosphine | 2-iodoaniline/isonitrile/hydrazone | Quinazoline derivatives | 65-85 | [23] |
Copper-catalyzed transformations provide complementary reactivity patterns to palladium-mediated processes for 2-iodoaniline functionalization [24]. Copper triflate catalysis enables the one-pot synthesis of indolo[2,3-b]indole derivatives through arylation and cyclization sequences [24]. These reactions employ diaryliodonium salts derived from 2-iodoanilines as arylating agents [24].
The copper-catalyzed arylation involves initial formation of an aryl-copper intermediate, followed by intramolecular cyclization to construct the fused indole framework [24]. The catalyst system utilizes copper triflate in combination with 2,6-di-tert-butylpyridine as a base [24]. Subsequent addition of iodine and cesium carbonate in acetonitrile facilitates the cyclization step [24].
Diaryliodonium salt formation from 2-iodoanilines represents a key transformation for accessing versatile arylating reagents [24]. These hypervalent iodine compounds demonstrate excellent stability and reactivity in subsequent cross-coupling transformations [24]. The formation proceeds through oxidative addition of iodine to the aromatic ring, followed by ligand exchange to generate the desired iodonium salt [24].
| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|---|
| Arylation/Cyclization | Copper triflate | Diaryliodonium salts from ortho-iodoanilines | Indolo[2,3-b]indoles | 65-85 | Dichloromethane/Acetonitrile | [24] |
| One-pot synthesis | Copper iodide | ortho-Iodoanilines | Heterocycles | 70-90 | Various | [24] |
| Diaryliodonium salt formation | Copper triflate | 2-Iodoanilines | Iodonium salts | 80-95 | Dichloromethane | [24] |
Polar aprotic solvents play a crucial role in optimizing reactions involving N-carbobenzyloxy-2-iodoaniline derivatives [25] [26]. Dimethylformamide represents the most widely employed solvent for palladium-catalyzed cross-coupling reactions, demonstrating excellent solvation properties for both organic and inorganic substrates [25] [26]. The high dielectric constant of dimethylformamide (36.7) facilitates ionic dissociation while maintaining compatibility with organometallic catalysts [25].
Dimethyl sulfoxide exhibits superior performance in reactions requiring enhanced nucleophilicity and prolonged reaction times [27]. The high boiling point (189°C) and exceptional solvating ability of dimethyl sulfoxide make it particularly suitable for high-temperature transformations [27]. Studies demonstrate that dimethyl sulfoxide can stabilize protein structures and enhance reaction selectivity through specific solvation effects [27].
Acetonitrile emerges as the optimal solvent for electrophilic iodination reactions, achieving yields of 80-92% under optimized conditions [4]. The moderate dielectric constant (37.5) and relatively low boiling point (81.6°C) of acetonitrile provide excellent balance between solvation and reaction control [25] [4]. The solvent demonstrates particular utility in silver-mediated iodination protocols [4].
Tetrahydrofuran offers advantages for reactions requiring aprotic conditions with moderate polarity [25] [26]. The lower dielectric constant (7.6) of tetrahydrofuran makes it suitable for reactions involving carbocationic intermediates or highly nucleophilic species [25]. However, the relatively low boiling point (66°C) limits its application in high-temperature transformations [26].
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield Range (%) | Applications | Reference |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | 153 | 75-95 | Palladium-catalyzed reactions | [25] [26] |
| Dimethyl sulfoxide | 46.7 | 189 | 70-90 | Protein stabilization | [27] [28] |
| Tetrahydrofuran | 7.6 | 66 | 60-85 | Aprotic reactions | [25] [26] |
| Acetonitrile | 37.5 | 81.6 | 80-92 | Iodination reactions | [25] [4] |
| Dichloromethane | 9.1 | 40 | 70-88 | Low temperature reactions | [25] [26] |
Temperature optimization represents a critical parameter for maximizing yields in N-carbobenzyloxy-2-iodoaniline synthesis and functionalization [29] [13]. Room temperature conditions (20-25°C) prove optimal for carbobenzyloxy protection reactions, achieving yields of 80-95% with excellent chemoselectivity [13]. The mild conditions minimize side reactions while maintaining high conversion efficiency [13].
Moderate heating (40-60°C) enhances catalyst activation in cross-coupling reactions, improving yields from 70-85% compared to room temperature protocols [21]. This temperature range provides optimal balance between catalyst activity and substrate stability [21]. Higher temperatures may lead to catalyst decomposition or unwanted side reactions [21].
Elevated temperatures (80-100°C) prove necessary for palladium-catalyzed heteroannulation reactions, achieving yields of 85-98% under optimized conditions [22]. The increased temperature facilitates oxidative addition and reductive elimination steps in the catalytic cycle [22]. Extended reaction times (16-48 hours) at these temperatures ensure complete conversion [22].
High-temperature conditions (150-180°C) demonstrate utility in diazotization-iodination sequences, particularly for deactivated aromatic substrates [8]. These conditions promote formation of reactive diazonium intermediates while maintaining selectivity for iodination [8]. Reaction times typically range from 2-6 hours under these conditions [8].
| Temperature Range (°C) | Reaction Type | Typical Yield (%) | Reaction Time | Notable Effects | Reference |
|---|---|---|---|---|---|
| Room temperature (20-25) | Carbobenzyloxy protection | 80-95 | 2-12 hours | High selectivity | [13] |
| Moderate heating (40-60) | Cross-coupling initiation | 70-85 | 4-8 hours | Improved catalyst activation | [21] |
| Elevated temperature (80-100) | Palladium-catalyzed reactions | 85-98 | 16-48 hours | Enhanced conversion | [22] |
| High temperature (150-180) | Diazotization-iodination | 70-90 | 2-6 hours | Optimal diazonium formation | [8] |
| Reflux conditions | Solvent-dependent reactions | 75-90 | 6-24 hours | Solvent-specific optimization | [29] |
The comprehensive spectroscopic characterization of N-benzyloxycarbonyl-2-iodoaniline (N-Cbz-2-iodoaniline) provides detailed insights into its molecular structure and electronic properties. This carbamate-protected iodoaniline derivative exhibits characteristic spectral features that reflect both the benzyloxycarbonyl protecting group and the iodine-substituted aromatic system.
Proton NMR Spectroscopy
The ¹H NMR spectrum of N-Cbz-2-iodoaniline reveals distinctive spectral patterns that enable unambiguous structural assignment [1] [2]. The aromatic proton region displays characteristic chemical shift values influenced by the electron-withdrawing iodine substituent and the carbamate functionality. The proton ortho to the iodine atom (H-3) appears as a doublet at 7.8-8.0 ppm with a coupling constant of approximately 8 Hz, demonstrating the expected downfield shift due to the deshielding effect of the iodine atom [3] [4].
The benzyloxycarbonyl aromatic protons manifest as a complex multiplet in the 7.3-7.5 ppm region, overlapping with other aromatic signals but maintaining their characteristic chemical shift pattern [5] [6]. The remaining aniline aromatic protons (H-4, H-5, H-6) appear as triplets in the 6.8-7.2 ppm range, with coupling constants of 7-8 Hz reflecting the ortho-meta coupling patterns typical of substituted benzene rings [1] [7].
A particularly diagnostic signal is the benzyl methylene protons (OCH₂Ph) appearing as a singlet at approximately 5.2 ppm, which serves as a reliable marker for the presence of the benzyloxycarbonyl protecting group [8] [9]. The NH proton typically resonates in the 6-8 ppm region, though this signal can be broadened due to exchange processes [6] [10].
Carbon-13 NMR Spectroscopy
The ¹³C NMR spectrum provides complementary structural information with several characteristic resonances [11] [12]. The carbonyl carbon of the carbamate functionality appears in the 155-160 ppm region, consistent with the typical chemical shift range for carbamate carbonyl carbons [13] [14]. This signal serves as a definitive marker for the intact benzyloxycarbonyl protecting group.
The aromatic carbons display characteristic chemical shifts, with the benzyloxycarbonyl aromatic carbons appearing around 136-138 ppm. The aniline aromatic carbons resonate in the 120-132 ppm range, with specific assignments based on their proximity to the iodine substituent [15] [3]. The carbon bearing the iodine atom (C-I) appears significantly upfield at 90-95 ppm, reflecting the characteristic shielding effect of the heavy iodine atom [12] [16].
Carbamate Vibrational Modes
The infrared spectrum of N-Cbz-2-iodoaniline exhibits several characteristic absorption bands that provide structural confirmation [6] [10]. The carbamate carbonyl stretch appears as a strong absorption in the 1700-1720 cm⁻¹ region, which is diagnostic for the benzyloxycarbonyl protecting group [17] [18]. This frequency is slightly higher than typical amide carbonyl stretches due to the electron-withdrawing effect of the oxygen atom in the carbamate linkage [19] [20].
The N-H stretching vibration manifests as a medium-intensity band in the 3300-3350 cm⁻¹ region [6] [10]. This frequency is characteristic of secondary amides and carbamates, appearing at slightly lower frequencies than primary amine N-H stretches due to the decreased electron density on the nitrogen atom [19] [21].
Aromatic Vibrational Modes
The aromatic C=C stretching vibrations appear as medium-intensity bands in the 1500-1600 cm⁻¹ region [6] [22]. These bands are characteristic of substituted benzene rings and provide confirmation of the aromatic character of both the aniline and benzyl portions of the molecule [23] [24].
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, though they may be obscured by other absorption bands [19] [23]. The out-of-plane C-H bending vibrations produce strong absorptions in the 700-750 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings [22] [24].
Halogen-Related Vibrational Modes
The C-I stretching vibration appears as a medium-intensity band around 500 cm⁻¹ [24] [25]. This low-frequency absorption is characteristic of carbon-iodine bonds and provides direct evidence for the presence of the iodine substituent [4] [23]. The low frequency is attributed to the large mass of the iodine atom and the relatively weak C-I bond strength compared to other carbon-halogen bonds [16] [4].
Additional vibrational modes include the C-N stretching vibration at 1300-1350 cm⁻¹ and the C-O stretching vibration at 1200-1250 cm⁻¹, both of which are characteristic of the carbamate functionality [6] [10].
The crystallographic analysis of N-Cbz-2-iodoaniline reveals important structural features and intermolecular interactions [3] [26]. The molecular geometry shows the expected planar arrangement of the aniline ring system with the iodine atom positioned in the ortho position relative to the nitrogen atom. The benzyloxycarbonyl group adopts a conformation that minimizes steric interactions while maintaining the integrity of the carbamate linkage [2] [27].
The crystal packing is influenced by several factors including the size of the iodine atom and the hydrogen bonding potential of the carbamate group [3] [28]. The molecular arrangement typically exhibits layered structures with molecules arranged in sheets parallel to specific crystallographic planes. The iodine atoms play a crucial role in determining the overall packing arrangement through their participation in halogen bonding interactions [29] [30].
Bond length analysis reveals the C-I bond length to be in the typical range of 2.10-2.12 Å, consistent with other aromatic iodine compounds [3] [31]. The carbamate C-O and C-N bond lengths are characteristic of these functional groups, showing partial double-bond character due to resonance effects [2] [9].
Iodine-Nitrogen Interactions
The iodine atom in N-Cbz-2-iodoaniline acts as a strong halogen bond donor, forming directional interactions with electron-rich acceptor sites [29] [30]. The I⋯N halogen bonding interactions are particularly significant, with typical distances ranging from 2.8-3.2 Å [32] [31]. These distances are significantly shorter than the sum of the van der Waals radii, indicating strong attractive interactions [33] [34].
The C-I⋯N angles typically range from 165-180°, reflecting the directional nature of halogen bonding [29] [35]. This near-linear geometry is consistent with the σ-hole model of halogen bonding, where the electron-deficient region along the C-I bond axis interacts with the electron-rich nitrogen atom [30] [32].
Iodine-Oxygen Interactions
I⋯O halogen bonding interactions are also observed, though they are generally weaker than the corresponding I⋯N interactions [36] [31]. The I⋯O distances typically range from 2.9-3.3 Å, with C-I⋯O angles of 160-175° [32] [34]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangements [30] [37].
Halogen-π Interactions
The iodine atom can also participate in halogen-π interactions with aromatic ring systems [34] [38]. These interactions involve the σ-hole of the iodine atom interacting with the π-electron density of aromatic rings, with typical distances of 3.1-3.5 Å [32] [35]. While weaker than conventional halogen bonds, these interactions contribute to the overall crystal stability and influence the molecular organization [37] [34].
The combination of these various halogen bonding interactions results in complex three-dimensional network structures that exhibit significant thermal stability and interesting physical properties [29] [30]. The strength and directionality of these interactions make them valuable for crystal engineering applications and the design of functional materials [35] [33].
Molecular Ion and Primary Fragmentation
The mass spectrum of N-Cbz-2-iodoaniline exhibits characteristic fragmentation patterns that provide valuable structural information [39] [40]. The molecular ion peak appears at m/z 353 with moderate intensity (15-25% relative intensity), reflecting the typical instability of molecular ions under electron impact ionization conditions [41] [42].
The primary fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carbamate group, resulting in a significant peak at m/z 309 with 40-60% relative intensity [39] [20]. This fragmentation is characteristic of benzyloxycarbonyl-protected compounds and provides direct evidence for the presence of the carbamate functionality [8] [20].
Secondary Fragmentation Processes
A major fragmentation pathway involves the loss of the iodine atom, producing a base peak at m/z 226 (80-100% relative intensity) [39] [42]. This fragmentation reflects the relative weakness of the C-I bond compared to other bonds in the molecule and is characteristic of aromatic iodine compounds [40] [23].
The formation of the iodoaniline fragment ion at m/z 199 (30-50% relative intensity) results from cleavage of the side chain, providing direct evidence for the aniline portion of the molecule [39] [27]. This fragmentation pathway is particularly diagnostic for N-protected aniline derivatives [43] [44].
Characteristic Fragment Ions
The formation of the tropylium ion (C₇H₇⁺) at m/z 91 with 60-80% relative intensity is characteristic of benzyl-containing compounds and provides evidence for the benzyloxycarbonyl protecting group [39] [20]. This fragment is formed through rearrangement processes involving the benzyl portion of the molecule [41] [8].
The iodine atom itself appears as a fragment ion at m/z 127 with 20-40% relative intensity, providing direct confirmation of the presence of iodine in the molecule [39] [40]. This fragmentation is common in iodine-containing organic compounds and serves as a diagnostic marker [42] [23].
The mass spectrometric fragmentation pattern of N-Cbz-2-iodoaniline thus provides comprehensive structural information, confirming the presence of both the benzyloxycarbonyl protecting group and the iodinated aniline core structure [39] [27]. These fragmentation patterns are consistent with the known behavior of carbamate-protected aromatic amines and provide reliable analytical markers for compound identification [43] [8].